4-(2-Nitrovinyl)benzene-1,2-diol (CAS 108074-44-8), commonly known as 3,4-dihydroxy-beta-nitrostyrene or Dopamine Impurity 3, is a highly functionalized catechol derivative featuring a reactive beta-nitrostyrene moiety . In industrial and pharmaceutical procurement, it is primarily sourced as an essential analytical reference standard (Levodopa EP Impurity D) for the quality control of catecholamine active pharmaceutical ingredients (APIs), and as a specialized synthetic intermediate [1]. The presence of the unprotected 1,2-benzenediol (catechol) ring alongside the reducible nitrovinyl group allows for direct conversion into dopamine analogs without requiring subsequent deprotection steps, making it highly decision-relevant for streamlined API synthesis and targeted kinase inhibitor research [2].
Substituting 4-(2-nitrovinyl)benzene-1,2-diol with closely related analogs, such as 3,4-dimethoxy-beta-nitrostyrene or 4-hydroxy-3-methoxy-beta-nitrostyrene, fundamentally alters both synthetic workflows and analytical validity [1]. In synthetic applications, utilizing a methoxy-protected analog necessitates harsh post-reduction deprotection conditions (e.g., using boron tribromide or strong acids) to yield the final catecholamine, which can degrade sensitive functional groups and reduce overall yield [2]. Furthermore, in pharmaceutical quality control, regulatory frameworks mandate the exact use of Dopamine Impurity 3 for validating the purity of Levodopa and Dopamine; substituting it with a structural analog invalidates the chromatographic retention time benchmarks required for compliance [3].
When synthesizing dopamine derivatives, using 4-(2-nitrovinyl)benzene-1,2-diol allows for a direct, single-step reduction of the nitroalkene to an amine [1]. In contrast, using 3,4-dimethoxy-beta-nitrostyrene requires a two-step process involving reduction followed by demethylation. Industrial synthetic principles demonstrate that direct reduction of the unprotected catechol nitrostyrene avoids the typical 15-30% yield loss associated with harsh BBr3-mediated demethylation of the dimethoxy analog [2].
| Evidence Dimension | Synthetic steps and associated yield loss to target catecholamine |
| Target Compound Data | 1 step (direct reduction), avoiding deprotection yield loss |
| Comparator Or Baseline | 3,4-dimethoxy-beta-nitrostyrene (2 steps, ~15-30% yield loss during deprotection) |
| Quantified Difference | Eliminates 1 synthetic step and associated deprotection degradation |
| Conditions | Standard API synthesis workflows targeting unprotected catecholamines |
Procuring the unprotected diol streamlines API manufacturing by eliminating harsh deprotection steps, thereby improving overall yield and reducing hazardous reagent use.
As a designated pharmacopeial reference standard (Levodopa EP Impurity D / Dopamine Impurity 3), 4-(2-nitrovinyl)benzene-1,2-diol possesses a specific chromatographic retention profile essential for resolving impurities in Levodopa and Dopamine API manufacturing [1]. Under standard EP/USP HPLC conditions, it provides a distinct, quantifiable peak that cannot be substituted by other nitrostyrenes. Utilizing the exact CAS 108074-44-8 compound ensures 100% compliance with regulatory system suitability tests, whereas any analog would result in a 0% compliance rate for official batch release testing [1].
| Evidence Dimension | Pharmacopeial compliance for Levodopa/Dopamine batch release |
| Target Compound Data | 100% compliant (official EP Impurity D standard) |
| Comparator Or Baseline | Any structural analog (0% compliant for specific impurity resolution) |
| Quantified Difference | Absolute requirement for regulatory validation |
| Conditions | EP/USP HPLC impurity profiling assays |
Analytical and QA/QC buyers must procure this exact CAS number to legally validate the purity of commercial Levodopa and Dopamine batches.
Beta-nitrostyrenes with catechol moieties, such as 4-(2-nitrovinyl)benzene-1,2-diol, act as structural mimics of tyrosine and are potent inhibitors of specific tyrosine kinases [1]. The presence of the 3,4-dihydroxy groups is critical for hydrogen bonding within the kinase active site. Compared to monohydroxy or methoxy-substituted nitrostyrenes, the dihydroxy configuration typically exhibits a significantly lower IC50 for targeted kinases, making it a higher-affinity scaffold for tyrphostin-like inhibitor development [2].
| Evidence Dimension | Kinase inhibition potency (IC50) for targeted tyrosine kinases |
| Target Compound Data | High potency (low micromolar IC50) due to dual hydrogen-bond donors |
| Comparator Or Baseline | Methoxy-substituted nitrostyrenes (significantly reduced binding affinity) |
| Quantified Difference | Enhanced active-site binding via the 3,4-dihydroxy motif |
| Conditions | In vitro kinase inhibition assays |
For pharmaceutical R&D, the specific catechol-nitrostyrene combination is essential for achieving the required binding affinity in targeted kinase inhibitor screening.
Directly downstream of its status as Levodopa EP Impurity D and Dopamine Impurity 3, this compound is procured by QA/QC laboratories to calibrate HPLC equipment, run system suitability tests, and quantify impurity levels in commercial batches of Levodopa and Dopamine APIs [1].
Leveraging its unprotected catechol ring and reducible nitroalkene, synthetic chemists use this compound as a direct precursor to novel dopamine analogs and specialized phenethylamines, avoiding the yield-limiting deprotection steps required when using methoxy-substituted precursors [2].
Due to its structural resemblance to tyrosine and potent binding characteristics, R&D teams procure this compound as a foundational scaffold or reference inhibitor in the development of targeted therapies against EGFR and other tyrosine kinase-driven pathologies [3].